1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
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Overview
Description
1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a sulfonyl group, which are linked to a dihydropyrrolopyridine scaffold. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in various fields.
Preparation Methods
The synthesis of 1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine involves several steps, typically starting with the preparation of the pyrazole ring. One common method includes the reaction of 2,2-difluoroethyl hydrazine with a suitable diketone to form the pyrazole core. This intermediate is then subjected to sulfonylation using sulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves the cyclization of the sulfonylated pyrazole with a suitable pyridine derivative under acidic or basic conditions to form the dihydropyrrolopyridine scaffold .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed, but typically include various substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but often include enzymes involved in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
1-(2-Sulfonyl-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]-ethanone derivatives: These compounds share a similar pyrazole and sulfonyl structure but differ in the specific substituents and overall scaffold, leading to different chemical properties and applications.
Difluoromethylated pyrazoles: These compounds have a similar difluoroethyl group but may lack the sulfonyl and dihydropyrrolopyridine components, resulting in distinct reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which imparts a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2S/c13-12(14)8-17-7-10(6-16-17)21(19,20)18-4-2-9-5-15-3-1-11(9)18/h1,3,5-7,12H,2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVRTIIVGMDXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=NC=C2)S(=O)(=O)C3=CN(N=C3)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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